molecular formula C16H13Cl2N5O8 B13963382 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide

Cat. No.: B13963382
M. Wt: 474.2 g/mol
InChI Key: FFCQVYNZGBOARL-UHFFFAOYSA-N
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Description

The compound 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is a highly substituted benzeneacetamide derivative. Its structure features a dichloro-nitrophenylamino group at position 2 of the benzene ring, coupled with dual nitro groups at positions 3 and 3. The N-substituent is a 2-hydroxyethyl group, which may enhance solubility in polar solvents.

Properties

Molecular Formula

C16H13Cl2N5O8

Molecular Weight

474.2 g/mol

IUPAC Name

2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C16H13Cl2N5O8/c17-11-5-10(22(28)29)6-12(18)16(11)20-15-8(4-14(25)19-1-2-24)3-9(21(26)27)7-13(15)23(30)31/h3,5-7,20,24H,1-2,4H2,(H,19,25)

InChI Key

FFCQVYNZGBOARL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)NCCO)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 2,6-Dichloro-4-aminophenol Intermediate

According to a 2021 patent (CN112920060A), the synthesis of 2,6-dichloro-4-aminophenol, a key intermediate, is performed in two stages:

Step Reaction Conditions Notes
1 Nitration of 2,6-dichlorophenol to 2,6-dichloro-4-nitrophenol Kettle reactor; 34-36 °C; molar ratio 1:1.2-1.6 (phenol:nitric acid) Use of tetrachloroethylene solvent and concentrated sulfuric acid as water absorbent to improve selectivity and reduce isomers
2 Reduction of 2,6-dichloro-4-nitrophenol to 2,6-dichloro-4-aminophenol Tower reactor; 72-76 °C; molar ratio 1:1.8-2.2 (nitrophenol:hydrazine hydrate) Hydrazine hydrate used as reducing agent; ethanol solvent; solid-liquid separation and distillation to isolate product

This method achieves high yield and purity with minimized byproducts and is scalable for industrial production.

Hydroxyethylation and Formation of Hydroxyethyl Amino Intermediate

A related patent (CN104744273A) describes the preparation of hydroxyethylated amino intermediates structurally similar to the target compound's hydroxyethyl moiety. The process involves:

Step Reaction Conditions Notes
1 Reaction of 2-amino-5-nitrophenol with alkali and ethylene chlorohydrin Autoclave, 100-130 °C, 0.1-1.0 MPa, 3-8 hours Solvent: N,N-dimethylformamide (DMF); alkali: sodium hydroxide; hydroxyethylation occurs to yield 2-(3-nitro-6-amino-phenoxy)ethanol
2 Reaction of hydroxyethylated intermediate with ethyl chloroformate and calcium carbonate Autoclave, 60-100 °C, 0.1-1.0 MPa, 4-9 hours Followed by hydrolysis with 20% aqueous sodium hydroxide at 50-90 °C for 4-7 hours to yield N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

This method emphasizes controlled pressure and temperature, use of polar aprotic solvents, and catalytic bases to achieve high yield and purity with low waste generation.

Assembly of the 3,5-Dinitro-Benzeneacetamide Moiety

While direct literature on the exact preparation of the 3,5-dinitro-benzeneacetamide portion of the target compound is limited, standard synthetic organic chemistry principles apply:

  • Introduction of nitro groups at the 3 and 5 positions of the benzene ring is typically achieved by nitration using nitric acid under controlled acidic conditions.
  • The acetamide linkage is formed by acylation of an amine with an acyl chloride or anhydride derivative of dinitro-substituted benzoic acid.
  • The amide bond formation may be facilitated by coupling reagents or direct condensation under mild heating.

Comprehensive Preparation Workflow

Stage Reactants Conditions Product Remarks
1 2,6-dichlorophenol + HNO3 + H2SO4 34-36 °C, kettle reactor 2,6-dichloro-4-nitrophenol High regioselectivity
2 2,6-dichloro-4-nitrophenol + hydrazine hydrate + ethanol 72-76 °C, tower reactor 2,6-dichloro-4-aminophenol Efficient reduction
3 2-amino-5-nitrophenol + NaOH + ethylene chlorohydrin + DMF 100-130 °C, 0.1-1.0 MPa, 3-8 h Hydroxyethyl amino intermediate Hydroxyethylation step
4 Hydroxyethyl amino intermediate + ethyl chloroformate + CaCO3 + DME 60-100 °C, 0.1-1.0 MPa, 4-9 h Carbamate intermediate Followed by hydrolysis
5 Carbamate intermediate + 3,5-dinitrobenzene acyl chloride Mild heating, coupling conditions Final target compound Amide bond formation

Key Research Findings and Optimization Notes

  • Pressure and Temperature Control: Maintaining autoclave pressure between 0.1 to 1.0 MPa and temperatures within specified ranges (100-130 °C for hydroxyethylation, 60-100 °C for carbamate formation) is critical for maximizing yield and minimizing side reactions.

  • Catalyst and Base Selection: Calcium carbonate and sodium hydroxide serve as catalysts and bases in the carbamate formation and hydrolysis steps, respectively. Solid alkalis supported on carriers such as alumina enhance reaction efficiency.

  • Solvent Choice: Polar aprotic solvents like DMF and dimethyl ether (DME) are preferred for their ability to dissolve reactants and stabilize intermediates, facilitating smooth reaction progress.

  • Purification: Post-reaction dilution with water and filtration followed by oven drying yields high-purity intermediates and final products with minimal impurities.

3 Summary Table of Preparation Parameters

Parameter Step 1 (Nitration) Step 2 (Reduction) Step 3 (Hydroxyethylation) Step 4 (Carbamate Formation) Step 5 (Amide Formation)
Temperature (°C) 34-36 72-76 100-130 60-100 Mild heating (~50-80)
Pressure (MPa) Atmospheric Atmospheric 0.1-1.0 0.1-1.0 Atmospheric
Solvent Tetrachloroethylene + H2SO4 Ethanol DMF DME Organic solvent (e.g., DCM, THF)
Catalyst/Base None Hydrazine hydrate NaOH CaCO3, NaOH Coupling reagents (e.g., EDC, DCC)
Reaction Time (h) Not specified Not specified 3-8 4-9 + 4-7 (hydrolysis) Several hours

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro substituents may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s unique combination of nitro , chloro , and hydroxyethyl groups distinguishes it from other acetamide derivatives. Below is a comparative analysis based on substituent effects:

Table 1: Substituent Comparison
Compound Name Key Substituents Application/CAS Number Source
Target Compound 3,5-dinitro; 2,6-dichloro-4-nitrophenyl; N-(2-hydroxyethyl) Not specified N/A
N-(2-hydroxyphenyl)acetamide (ACI-INT-1469) 2-hydroxyphenyl Intermediate (CAS 614-80-2)
Alachlor 2-chloro; 2,6-diethylphenyl; methoxymethyl Herbicide (CAS 15972-60-8)
Dasatinib 2-chloro-6-methylphenyl; hydroxyethyl piperazinyl Antineoplastic (CAS 302962-49-8)

Structural and Functional Insights

Nitro groups are associated with oxidative stress in biological systems, suggesting higher toxicity compared to chloro-substituted analogs .

Chloro vs. Hydroxyethyl : The 2,6-dichloro-4-nitrophenyl group contrasts with the 2-chloro-6-methylphenyl group in Dasatinib. Chlorine atoms enhance lipophilicity and membrane permeability, while the hydroxyethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like alachlor .

Pharmacological Potential: Dasatinib’s hydroxyethyl-piperazinyl moiety contributes to its kinase inhibition. The target compound’s hydroxyethyl group could similarly modulate receptor interactions, though its nitro groups might limit bioavailability due to metabolic instability .

Biological Activity

The compound 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide (commonly referred to as DNCB) is a synthetic organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DNCB is characterized by a complex molecular structure that includes a dinitroaniline moiety, which is known for its reactivity and biological significance. The presence of chlorine and nitro groups contributes to its unique chemical behavior and biological interactions.

Chemical Formula

  • Molecular Formula: C13_{13}H12_{12}Cl2_{2}N4_{4}O5_{5}
  • Molecular Weight: 365.16 g/mol

Antitumor Activity

Research indicates that DNCB exhibits antitumor properties , primarily through the induction of apoptosis in cancer cells. In vitro studies have demonstrated that DNCB can significantly inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer).

The proposed mechanism involves:

  • Cell Cycle Arrest: DNCB induces cell cycle arrest at the S phase, preventing DNA replication and leading to cell death.
  • Apoptotic Pathways: It alters the expression of key apoptotic proteins such as Bax and Bcl-2, promoting mitochondrial dysfunction and activating caspase pathways.

Table 1: In Vitro Antitumor Activity of DNCB

Cell LineIC50_{50} (μM)Inhibition Rate (%)
HepG26.9299.98
A5498.99100.07
MCF78.26100.39
DU1457.8999.93

Immunomodulatory Effects

DNCB has also been studied for its immunomodulatory effects, particularly its ability to enhance immune responses. It has been utilized in contact hypersensitivity models, demonstrating the capacity to stimulate T-cell responses.

Toxicity Studies

Toxicological evaluations have shown that while DNCB possesses beneficial biological activities, it also exhibits cytotoxic effects at higher concentrations. Therefore, careful dosage regulation is essential for therapeutic applications.

Case Study 1: Antitumor Efficacy in HepG2 Cells

A study involving HepG2 cells treated with DNCB showed a significant increase in apoptosis markers after 72 hours of exposure. Flow cytometry analysis revealed a marked increase in the S phase population, confirming cell cycle arrest.

Case Study 2: Contact Hypersensitivity

In a clinical setting, DNCB was used as a sensitizing agent in patch tests to evaluate allergic responses. The results indicated that DNCB effectively induced localized immune responses, providing insights into its potential applications in immunotherapy.

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